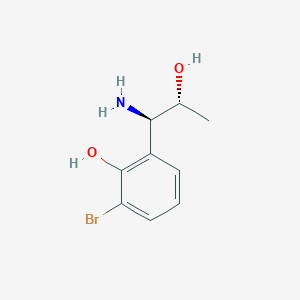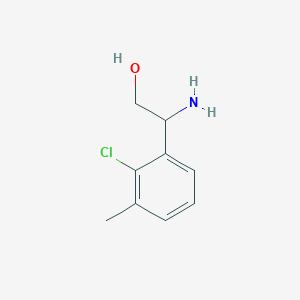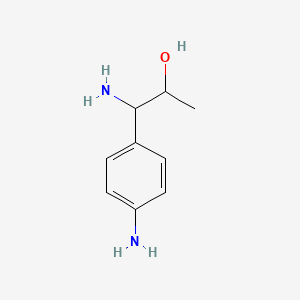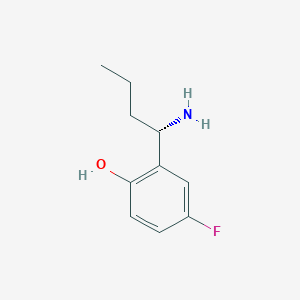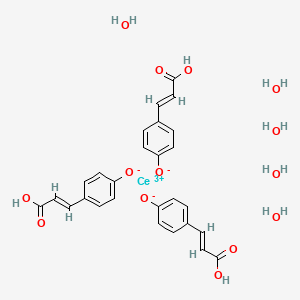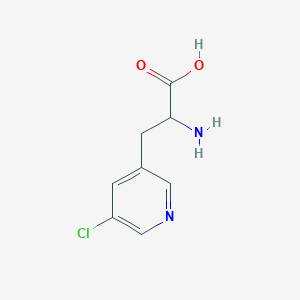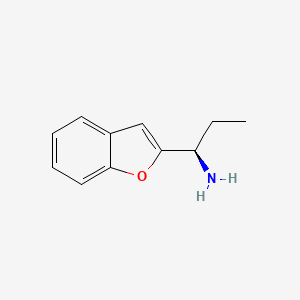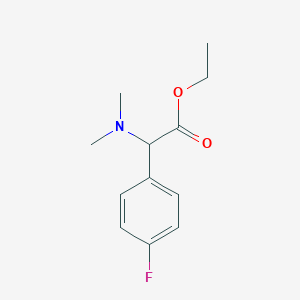
Tetrapropylammoniumphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropylammoniumphosphate is a quaternary ammonium compound with the chemical formula [N(C3H7)4]+[PO4]3-. It is known for its stability and unique properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammoniumphosphate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide such as n-bromopropane. The reaction follows a Menshutkin reaction mechanism: [ (C3H7)3N + C3H7Br \rightarrow (C3H7)4N+Br- ] The resulting tetrapropylammonium bromide is then reacted with a phosphate source, such as phosphoric acid, to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous processes using reactors designed for precise control of reaction conditions. The use of ion-exchange resins or electrodialysis can further purify the compound .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammoniumphosphate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: TPAP in the presence of a co-oxidant such as N-methylmorpholine-N-oxide (NMO) is commonly used.
Substitution: Strong nucleophiles and appropriate solvents are typically employed.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
Tetrapropylammoniumphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst and in the synthesis of zeolites and other porous materials.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for certain pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which tetrapropylammoniumphosphate exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can disrupt membrane integrity and alter ion transport, leading to various biological effects. The phosphate group can participate in phosphorylation reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Tetrapropylammoniumphosphate is unique among quaternary ammonium compounds due to its specific combination of the tetrapropylammonium cation and phosphate anion. Similar compounds include:
Tetramethylammonium: [N(CH3)4]+
Tetraethylammonium: [N(C2H5)4]+
Tetrabutylammonium: [N(C4H9)4]+
Compared to these compounds, this compound offers distinct advantages in terms of stability and reactivity, making it particularly useful in specialized applications .
Properties
Molecular Formula |
C36H84N3O4P |
|---|---|
Molecular Weight |
654.0 g/mol |
IUPAC Name |
tetrapropylazanium;phosphate |
InChI |
InChI=1S/3C12H28N.H3O4P/c3*1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h3*5-12H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI Key |
IGZKEGRSNICPPP-UHFFFAOYSA-K |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.[O-]P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)

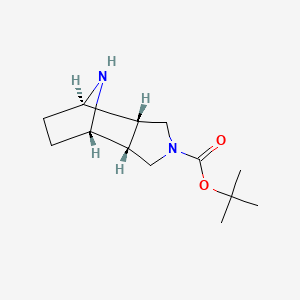
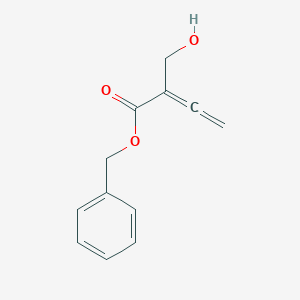
![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
